Guanosine 5'-diphosphate-d13 (dilithium)
Description
Systematic IUPAC Nomenclature and Isotopic Labeling Specifications
The IUPAC name for the unlabeled parent compound, guanosine 5'-diphosphate (GDP), is [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate. For the deuterated analog, d13 denotes the replacement of 13 hydrogen atoms with deuterium (²H) at specific positions. This isotopic substitution typically targets non-exchangeable hydrogens, such as those on the ribose sugar (C1'–C5') and the guanine base (e.g., C8-H in purine systems). The systematic name thus becomes:
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl-²H13)-3,4-dihydroxyoxolan-2-yl-²H13]methyl phosphono hydrogen phosphate dilithium .
Isotopic labeling in nucleotides like GDP-d13 serves to simplify nuclear magnetic resonance (NMR) spectra by eliminating ¹H-¹H scalar couplings, thereby enhancing signal resolution in studies of protein-ligand interactions or metabolic flux. For instance, ¹³C-labeled nucleotides exhibit reduced spectral complexity due to the absence of ¹³C-¹³C coupling, a principle that extends to deuterated analogs in heteronuclear experiments.
Molecular Formula and Isotopologue Differentiation
The molecular formula of unlabeled GDP is C₁₀H₁₅N₅O₁₁P₂ . Introducing 13 deuterium atoms alters the formula to C₁₀H₂D₁₃N₅O₁₁P₂ , with a molar mass increase of ~13.1 atomic mass units (AMU). The dilithium salt form further modifies the formula to Li₂C₁₀H₂D₁₃N₅O₁₁P₂ , as two acidic protons from the phosphate groups are replaced by lithium ions.
Isotopologue differentiation is critical for distinguishing GDP-d13 from its non-deuterated counterpart. Key analytical distinctions include:
- Mass spectrometry : GDP-d13 exhibits a +13 AMU shift in molecular ion peaks compared to GDP.
- NMR spectroscopy : Deuterium incorporation eliminates specific ¹H signals (e.g., ribose C1'–C5' hydrogens) and introduces isotopic shifts in adjacent nuclei.
| Property | GDP (Unlabeled) | GDP-d13 (Dilithium) |
|---|---|---|
| Molecular Formula | C₁₀H₁₅N₅O₁₁P₂ | Li₂C₁₀H₂D₁₃N₅O₁₁P₂ |
| Average Mass (Da) | 443.20 | ~456.30 |
| Phosphate Groups | 2 (free acid) | 2 (lithium-bound) |
Salt Formation: Dilithium Counterion Chemistry
The dilithium salt form arises from the deprotonation of GDP’s two terminal phosphate groups (α- and β-phosphates), which exhibit pKa values of ~6.5 and ~4.5, respectively. Lithium counterions stabilize the negative charges on the phosphate moieties, enhancing solubility in aqueous and polar aprotic solvents. For example, lithium salts of GTP (guanosine triphosphate) demonstrate solubilities exceeding 500 g/L at 20°C, a property extrapolated to GDP-d13 dilithium based on structural homology.
The substitution of protons with lithium ions alters the compound’s physicochemical behavior:
- Crystallinity : Lithium salts often form hydrated crystals (e.g., Li₂C₁₀H₁₄N₅O₁₄P₃·3H₂O in GTP analogs).
- Thermal stability : Decomposition temperatures for lithium nucleotide salts typically exceed 250°C, as observed in related compounds like sodium diisobutyldithiophosphinate.
| Counterion Property | Proton (Free Acid) | Lithium (Salt) |
|---|---|---|
| Solubility in H₂O | ~50 g/L | >500 g/L |
| pH Stability Range | 4.0–7.5 | 6.0–9.0 |
| Ionic Conductivity | Low | High |
Properties
Molecular Formula |
C10H13Li2N5O11P2 |
|---|---|
Molecular Weight |
468.2 g/mol |
IUPAC Name |
dilithium;[deuteriooxy-[dideuterio-[(5S)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[1,8-dideuterio-2-(dideuterioamino)-6-oxopurin-9-yl]oxolan-2-yl]methoxy]phosphoryl] phosphate |
InChI |
InChI=1S/C10H15N5O11P2.2Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H2,19,20,21)(H3,11,13,14,18);;/q;2*+1/p-2/t3?,5?,6?,9-;;/m0../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;/hD4 |
InChI Key |
AYHHBIHQJFJWSB-CWQDRSFJSA-L |
Isomeric SMILES |
[2H]C1=NC2=C(N1[C@@]3(C(C(C(O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])O[2H])[2H])N=C(N(C2=O)[2H])N([2H])[2H].[Li+].[Li+] |
Canonical SMILES |
[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])[O-])O)O)N=C(NC2=O)N |
Origin of Product |
United States |
Preparation Methods
Anomeric Hydroxyl Oxidation and Borodeuteride Reduction
A widely adopted method involves oxidizing the anomeric hydroxyl group of guanosine derivatives to a ketone intermediate, followed by sodium borodeuteride (NaBD₄) reduction to introduce deuterium at the C-1 position. Key steps include:
- Oxidation : Treatment of protected guanosine with pyridinium chlorochromate (PCC) in dichloromethane yields a ketone intermediate.
- Reduction : NaBD₄ in methanol reduces the ketone to a deuterated secondary alcohol, achieving >90% deuterium incorporation.
- Phosphorylation : The deuterated intermediate undergoes phosphorylation using morpholidate-activated guanosine monophosphate (GMP) in anhydrous pyridine.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Oxidation | PCC | CH₂Cl₂ | 0°C → RT | 6 hr | 85% |
| Reduction | NaBD₄ | MeOH | −20°C | 2 hr | 78% |
| Coupling | GMP-morpholidate | Pyridine | RT | 72 hr | 65% |
Challenges :
- Strict anhydrous conditions are required to prevent hydrolysis.
- Column chromatography is necessary to separate deuterated isomers.
Enzymatic Synthesis Using Nucleotide Pyrophosphorylases
One-Pot Three-Enzyme System
This method combines a monosaccharide 1-kinase, GDP-mannose pyrophosphorylase (PFManC), and inorganic pyrophosphatase to synthesize GDP-d13 from deuterated monosaccharides:
- Phosphorylation : NahK_15697 kinase phosphorylates deuterated mannose using GTP.
- Pyrophosphorylation : PFManC couples mannose-1-phosphate-d13 with GTP to form GDP-d13.
- Byproduct Removal : EcPpA hydrolyzes pyrophosphate to drive the reaction forward.
Optimized Parameters
| Parameter | Value |
|---|---|
| pH | 8.0 |
| Temperature | 37°C (NahK), 80°C (PFManC) |
| Enzyme Concentrations | 0.4 mg/mL NahK, 0.5 mg/mL PFManC |
| Yield | 72–94% |
Advantages :
- Avoids toxic reagents and complex protection/deprotection steps.
- Scalable for industrial production.
Industrial-Scale Production
Fermentation with Deuterated Precursors
Adapted from Bacillus subtilis fermentation, this method involves:
- Strain Engineering : Mutagenesis to create nucleotidase-deficient strains (e.g., NRRL B-2911) for GDP accumulation.
- Deuterated Medium : Incorporation of D₂O and deuterated carbon sources (e.g., [U-²H]glucose).
- Purification : Anion-exchange chromatography (Dowex-1-X2) eluted with 0.1 M HCl.
Process Metrics
| Metric | Value |
|---|---|
| Fermentation Time | 16–24 hr |
| GDP-d13 Purity | ≥98% (HPLC) |
| Scale-Up Capacity | 10–100 kg/batch |
Limitations :
Comparative Analysis of Methods
| Method | Deuterium Position | Yield | Scalability | Cost |
|---|---|---|---|---|
| Chemical Synthesis | C-1 | 65% | Moderate | High |
| Enzymatic Synthesis | C-2, C-3, C-4 | 94% | High | Moderate |
| Fermentation | Multiple positions | 70% | Industrial | Low |
Key Findings :
- Enzymatic methods offer higher yields and specificity but require codon-optimized enzymes.
- Chemical synthesis allows precise deuterium placement but faces scalability challenges.
Quality Control and Characterization
Isotopic Purity Assessment
Regulatory Compliance
- USP Standards : Residual solvent levels <10 ppm (ICH Q3C).
- Stability : Storage at −20°C in amber vials maintains integrity for 3 years.
Chemical Reactions Analysis
Types of Reactions
Guanosine 5’-diphosphate-d13 (dilithium) undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can lead to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often require controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of guanosine 5’-diphosphate-d13 (dilithium). These derivatives are used in further studies to understand the compound’s behavior and interactions .
Scientific Research Applications
Guanosine 5’-diphosphate-d13 (dilithium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer to study the pharmacokinetics and metabolic profiles of drugs.
Biology: It helps in understanding the role of nucleoside diphosphates in cellular processes.
Industry: It is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of guanosine 5’-diphosphate-d13 (dilithium) involves its interaction with various molecular targets and pathways. It activates adenosine 5’-triphosphate-sensitive potassium channels and acts as a potential iron mobilizer by preventing the hepcidin-ferroportin interaction. This modulation of the IL-6/stat-3 pathway plays a crucial role in its effects on inflammation and anemia .
Comparison with Similar Compounds
Structural Analogs
Key Observations :
- Salt Form Impact : Dilithium salts (e.g., GDP-d13, GTP) exhibit superior solubility and thermal stability compared to sodium salts due to reduced ionic hydration effects .
- Isotopic Labeling : GDP-d13 and dGTP-d14 are tailored for tracer studies but differ in backbone structure (diphosphate vs. triphosphate) and deuterium distribution .
Functional Analogs
Functional Contrasts :
- GMP vs. GDP-d13 : GMP lacks the diphosphate group, limiting its role in energy transfer but enhancing its utility in nucleotide salvage pathways .
- IMP vs. GDP-d13 : IMP is a branch-point metabolite in purine synthesis, whereas GDP-d13 is primarily a downstream product or substrate in GTP-related processes .
Isotopic and Salt Variants
- Deuterated Analogs : GDP-d13 (13 deuteriums) and dGTP-d14 (14 deuteriums) are used for distinct applications—GDP-d13 for GDP/GTP cycle analysis and dGTP-d14 for DNA replication studies .
- Salt-Specific Stability : Dilithium salts resist precipitation in high-phosphate buffers, unlike sodium salts, which aggregate under similar conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
